2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring fused with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, acyl chlorides, and thiols under controlled conditions such as reflux and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often employing catalysts and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Quinoxaline Derivatives: Exhibits antithrombotic and other pharmacological properties
Uniqueness
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with a naphthyl group sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H18N4O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H18N4O2S/c23-19-13-20(27)25-22(26(19)18-8-2-1-3-9-18)29-14-21(28)24-17-11-10-15-6-4-5-7-16(15)12-17/h1-13H,14,23H2,(H,24,28) |
InChI Key |
XSNKGEYHMOEPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
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